Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a lithium ion and a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The compound’s molecular formula is C5H6LiN2O3, and it has a molecular weight of 148.05 g/mol .
Mechanism of Action
Target of Action
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property could potentially influence the interaction with its targets.
Biochemical Pathways
The broader class of 1,2,4-oxadiazoles has been associated with anti-infective activities , suggesting that they may interact with biochemical pathways related to infection and immunity.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile oxide to form the oxadiazole ring. The resulting intermediate is then treated with lithium hydroxide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Comparison with Similar Compounds
1,2,4-Oxadiazole: A basic structure similar to lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate but without the lithium ion.
3-ethyl-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but lacks the lithium ion, which can affect its reactivity and applications.
Lithium 1,2,4-oxadiazole-5-carboxylate: Similar but without the ethyl group, which can influence its chemical properties
Uniqueness: this compound is unique due to the presence of both the lithium ion and the ethyl group, which can enhance its reactivity and broaden its range of applications compared to similar compounds .
Properties
IUPAC Name |
lithium;3-ethyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNCRXZQWNDND-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=NOC(=N1)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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